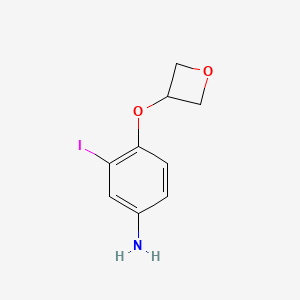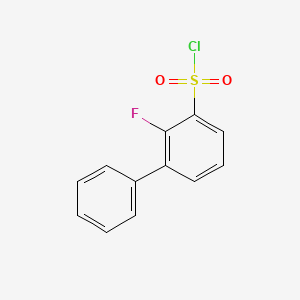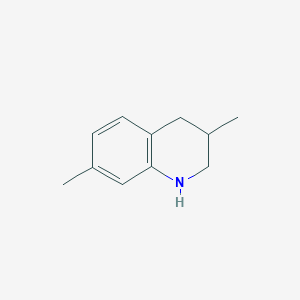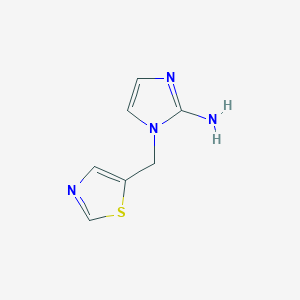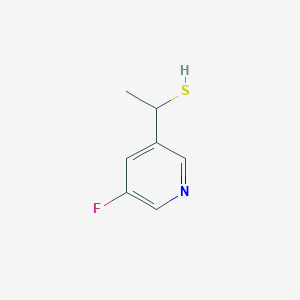
N-cyclopentyl-2-ethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-ethoxyaniline is an organic compound with the molecular formula C13H19NO. It is a derivative of aniline, where the amino group is substituted with a cyclopentyl group and an ethoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-ethoxyaniline typically involves the reaction of cyclopentylamine with 2-ethoxyaniline under specific conditions. One common method is the nucleophilic substitution reaction where cyclopentylamine reacts with 2-ethoxyaniline in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: N-cyclopentyl-2-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-ethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2-ethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- N-cyclopentyl-2-methoxyaniline
- N-cyclopentyl-2-propoxyaniline
- N-cyclopentyl-2-butoxyaniline
Comparison: Compared to its similar compounds, N-cyclopentyl-2-ethoxyaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
N-cyclopentyl-2-ethoxyaniline |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-10-6-5-9-12(13)14-11-7-3-4-8-11/h5-6,9-11,14H,2-4,7-8H2,1H3 |
Clave InChI |
LEELIHJBXBYCPM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


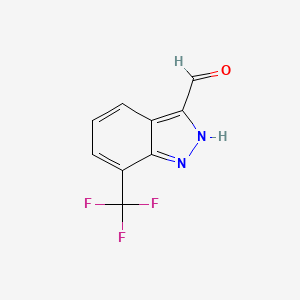
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
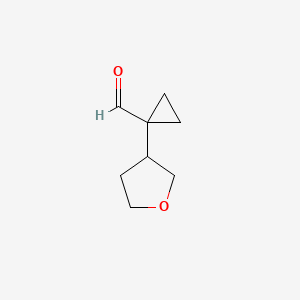
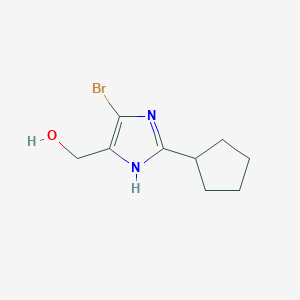

![4-[(3,3,5-Trimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13316352.png)
![5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13316356.png)
